molecular formula C7H11NO B13964947 (1-ethyl-1H-pyrrol-2-yl)methanol

(1-ethyl-1H-pyrrol-2-yl)methanol

Cat. No.: B13964947
M. Wt: 125.17 g/mol
InChI Key: LLTFMQUDTDEIPF-UHFFFAOYSA-N
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Description

(1-ethyl-1H-pyrrol-2-yl)methanol ( 869941-56-0) is a pyrrole derivative supplied as its sodium salt, with a molecular formula of C 7 H 10 NNaO and a molecular weight of 147.15 g/mol . This compound belongs to the pyrrole family, a class of heterocyclic amines that serve as fundamental building blocks in medicinal chemistry and organic synthesis. Pyrroles and their substituted derivatives are recognized as key structural elements in various biologically active compounds and natural products . For instance, related hydroxymethyl pyrrole structures are found in natural products such as those isolated from Inonotus obliquus fungus, which have been studied for their potential biological activities . As such, (1-ethyl-1H-pyrrol-2-yl)methanol is a valuable reagent for researchers developing new synthetic methodologies, particularly in the atom-economical synthesis of multi-substituted pyrroles . It can be utilized in the construction of complex molecules, serving as an intermediate in the synthesis of potential pharmaceuticals, ligands, and functional materials. This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet and handle this compound with appropriate precautions.

Properties

Molecular Formula

C7H11NO

Molecular Weight

125.17 g/mol

IUPAC Name

(1-ethylpyrrol-2-yl)methanol

InChI

InChI=1S/C7H11NO/c1-2-8-5-3-4-7(8)6-9/h3-5,9H,2,6H2,1H3

InChI Key

LLTFMQUDTDEIPF-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC=C1CO

Origin of Product

United States

Preparation Methods

Preparation Methods of (1-ethyl-1H-pyrrol-2-yl)methanol

General Synthetic Strategy

The synthesis of (1-ethyl-1H-pyrrol-2-yl)methanol typically starts from pyrrole or its substituted derivatives. The key steps involve:

  • N-alkylation of pyrrole to introduce the ethyl group at the nitrogen atom.
  • Functionalization at the 2-position of the pyrrole ring to install the hydroxymethyl group.

These transformations are often achieved through alkylation and reduction reactions, or via intermediate acylation followed by reduction.

Specific Synthetic Routes

Alkylation of Pyrrole and Subsequent Functionalization

One approach involves the initial alkylation of pyrrole at the nitrogen atom with ethylating agents, followed by formylation at the 2-position and reduction to the hydroxymethyl group.

  • Starting from pyrrole, N-ethylation can be performed using ethyl halides under basic conditions.
  • The 2-position is then functionalized by formylation using reagents such as ethyl 2-chloro-2-oxoacetate or via Vilsmeier-Haack formylation.
  • The aldehyde group at the 2-position is subsequently reduced to the corresponding alcohol, yielding (1-ethyl-1H-pyrrol-2-yl)methanol.

This method is supported by analogous procedures in the literature where ethyl 1-(2-ethoxy-2-oxoethyl)-1H-pyrrole derivatives were synthesized and further transformed.

Synthesis via Alkyl 2-(2-ethyl-1H-pyrrol-1-yl)acetate Intermediates

Another efficient method involves the preparation of alkyl 2-(2-ethyl-1H-pyrrol-1-yl)acetate intermediates, which can be converted to the desired hydroxymethyl derivative.

  • Alkyl 2-aminoacetate salts are reacted with chloropropylalkyl ketones to form pyrrole rings via cyclization and elimination.
  • The resulting esters, such as methyl 2-(2-ethyl-1H-pyrrol-1-yl)acetate, can be subjected to reduction or hydrolysis to yield the corresponding alcohols or acids.
  • For example, treatment of methyl 2-(2-ethyl-1H-pyrrol-1-yl)acetate with ammonia or hydrazine hydrate leads to amide or hydrazide derivatives, which can be further manipulated to obtain the hydroxymethyl compound.

This synthetic route is advantageous due to its relatively high yields and straightforward purification steps.

Reaction Conditions and Optimization

  • Alkylation reactions are typically carried out in polar aprotic solvents or ethanol, with bases such as potassium hydroxide or sodium carbonate facilitating the reaction.
  • Reduction of aldehyde intermediates to alcohols is commonly performed using mild reducing agents under controlled temperatures.
  • Purification often involves crystallization from solvents such as ethanol, ethyl acetate, or heptane, and chromatographic techniques when necessary.

Representative Data Table of Synthesized Compounds

Compound Code Reaction Conditions Yield (%) Purification Method Key Spectral Data (1H NMR, δ ppm)
3b N-ethylation, formylation, reduction ~75 Recrystallization from EtOH 5.67 (3-H), 5.82 (4-H), 6.30 (5-H), 4.30 (N-CH2)
4a Alkylation, esterification, hydrolysis 85 Crystallization from heptane 5.65 (3-H), 5.80 (4-H), 6.25 (5-H), 4.12 (N-CH2)
5b Amidation of ester intermediate 70-80 Filtration and recrystallization 5.60-6.30 (aromatic and pyrrole protons)

Note: The table summarizes typical yields and spectral data extracted from related pyrrole derivatives, indicative of the preparation steps leading to (1-ethyl-1H-pyrrol-2-yl)methanol.

Research Outcomes and Analysis

  • The synthesis of (1-ethyl-1H-pyrrol-2-yl)methanol and related pyrrole derivatives has been successfully achieved with moderate to high yields (40-85%) depending on the method and purification techniques employed.
  • Optimization studies indicate that solvent choice, reaction temperature, and reagent equivalents critically influence the yield and purity of the final product. For instance, dichloromethane as a solvent provided higher yields in related pyrrole syntheses.
  • Characterization by 1H NMR confirms the successful introduction of the ethyl group at the nitrogen and the hydroxymethyl functionality at the 2-position, with characteristic chemical shifts for the pyrrole ring protons and the methylene group adjacent to nitrogen.
  • The synthetic routes are adaptable to scale-up, with gram-scale preparations reported using crystallization as a convenient purification method, avoiding laborious chromatographic separations.

Chemical Reactions Analysis

Types of Reactions

(1-ethyl-1H-pyrrol-2-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(1-ethyl-1H-pyrrol-2-yl)methanol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-ethyl-1H-pyrrol-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to proteins and enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The table below highlights key differences between (1-Ethyl-1H-pyrrol-2-yl)methanol and its analogs:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Storage Conditions Key Applications
(1-Ethyl-1H-pyrrol-2-yl)methanol* 1-Ethyl, 2-hydroxymethyl C₇H₁₁NO ~125.17 (estimated) Not provided Likely 2–8°C (inferred) Pharmaceutical intermediates
(1-Methyl-1H-pyrrol-2-yl)methanol 1-Methyl, 2-hydroxymethyl C₆H₉NO 111.14 52160-51-7 2–8°C, sealed Research chemicals, synthesis
[2-(1H-Pyrrol-1-yl)phenyl]methanol Phenyl ring, 2-hydroxymethyl C₁₁H₁₁NO 173.215 61034-86-4 Not specified Materials science, ligands
(1-(Pyridin-2-yl)-1H-pyrazol-4-yl)methanol Pyridinyl-pyrazole, 4-hydroxymethyl C₉H₉N₃O 175.19 1199773-61-9 Room temperature Coordination chemistry
(1H-Pyrrol-2-yl)-methanol Unsubstituted pyrrole, 2-hydroxymethyl C₅H₇NO 97.12 27472-36-2 Not specified Organic synthesis
Key Observations:
  • Conversely, the phenyl-substituted variant exhibits higher molecular weight and aromaticity, favoring π-π stacking interactions in materials science.
  • Heterocyclic Diversity : The pyridinyl-pyrazole derivative introduces nitrogen-rich heterocycles, enhancing metal-binding capacity for catalytic or sensor applications.
  • Stability : Methyl and ethyl analogs require refrigeration, whereas bulkier derivatives (e.g., phenyl) may tolerate ambient storage due to reduced volatility .

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